Erbium carbonate hydrate

Descripción general

Descripción

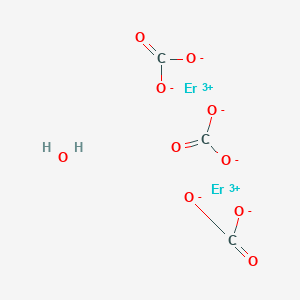

Erbium carbonate hydrate is a chemical compound with the formula Er₂(CO₃)₃·xH₂O. It is a water-insoluble erbium source that can be converted to other erbium compounds, such as erbium oxide, by heating. This compound appears as a pink powder and is primarily used in various scientific and industrial applications due to its unique properties .

Aplicaciones Científicas De Investigación

Erbium carbonate hydrate has a wide range of applications in scientific research, including:

Safety and Hazards

Mecanismo De Acción

Target of Action

Erbium carbonate hydrate primarily targets optoelectronically active organic ligands . It is often used in the synthesis of new erbium complexes .

Mode of Action

This compound interacts with its targets through in situ reactions . For instance, it reacts with anionic thenoyltrifluoroacetylacetone (tta−) and neutral triphenylphosphine oxide (tppo) in the presence of a base to yield a new erbium complex .

Biochemical Pathways

It’s known that the compound plays a significant role in the synthesis of new erbium complexes, which are optoelectronically active . These complexes are crucial in the fabrication of efficient photonic integrated circuits .

Pharmacokinetics

It’s known that the compound is water-insoluble . This property can affect its bioavailability, as it can be easily converted to other erbium compounds, such as the oxide, by heating (calcination) .

Result of Action

The primary result of this compound’s action is the formation of new erbium complexes . These complexes show characteristic near-infrared emission of the corresponding Er (III) ion at 1534 nm . This property makes them suitable for third communication window applications in fiber optics .

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, the compound’s water-insoluble nature means that its action can be affected by the presence of water. Additionally, it can be converted to other erbium compounds by heating, suggesting that temperature is another important environmental factor .

Análisis Bioquímico

Biochemical Properties

It is known that erbium, like other rare earth elements, can interact with various enzymes and proteins

Cellular Effects

Some studies suggest that certain erbium compounds can influence cell function

Molecular Mechanism

It is known that erbium can form complexes with organic ligands, which may influence its interactions with biomolecules

Temporal Effects in Laboratory Settings

It is known that erbium compounds can be used in the synthesis of optoelectronic materials , suggesting that they may have long-term effects on cellular function

Metabolic Pathways

It is known that certain erbium compounds can participate in various biochemical reactions

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Erbium carbonate hydrate can be synthesized using ammonium bicarbonate as a precipitant. The process involves adding a solution of erbium chloride to an aqueous solution of ammonium bicarbonate at room temperature. The reaction results in the formation of this compound as a precipitate, which is then filtered, washed, and dried .

Industrial Production Methods: In industrial settings, this compound is produced by reacting erbium oxide with carbon dioxide under controlled conditions. This method ensures the formation of high-purity this compound suitable for various applications .

Análisis De Reacciones Químicas

Types of Reactions: Erbium carbonate hydrate undergoes several types of chemical reactions, including:

Thermal Decomposition: When heated, this compound decomposes to form erbium oxide and carbon dioxide.

Acid-Base Reactions: It reacts with dilute acids to release carbon dioxide and form erbium salts.

Common Reagents and Conditions:

Thermal Decomposition: Heating this compound at high temperatures (above 500°C) leads to the formation of erbium oxide.

Acid-Base Reactions: Reacting this compound with hydrochloric acid or sulfuric acid at room temperature results in the formation of erbium chloride or erbium sulfate, respectively.

Major Products Formed:

Erbium Oxide: Formed through thermal decomposition.

Erbium Salts: Formed through reactions with acids.

Comparación Con Compuestos Similares

Erbium Oxide: A common erbium compound used in optical applications and as a dopant in various materials.

Erbium Chloride: Used in the synthesis of other erbium compounds and in various industrial applications.

Erbium Fluoride: Employed in the manufacturing of infrared light-transmitting materials and up-converting luminescent materials.

Uniqueness of Erbium Carbonate Hydrate: this compound is unique due to its water-insolubility and its ability to be easily converted to other erbium compounds. This makes it a versatile precursor in the synthesis of various erbium-based materials .

Propiedades

IUPAC Name |

erbium(3+);tricarbonate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3CH2O3.2Er.H2O/c3*2-1(3)4;;;/h3*(H2,2,3,4);;;1H2/q;;;2*+3;/p-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGMPMNQKIPWYKQ-UHFFFAOYSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)([O-])[O-].C(=O)([O-])[O-].C(=O)([O-])[O-].O.[Er+3].[Er+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2Er2O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20648463 | |

| Record name | Erbium carbonate--water (2/3/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20648463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

532.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22992-83-2 | |

| Record name | Erbium carbonate--water (2/3/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20648463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Erbium(III) carbonate hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

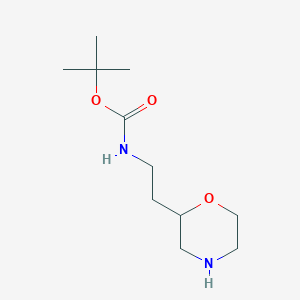

![N-Boc-7-bromo-4-oxo-3,4-dihydro-1'H-spiro[chromene-2,4'-piperidine]](/img/structure/B1593338.png)

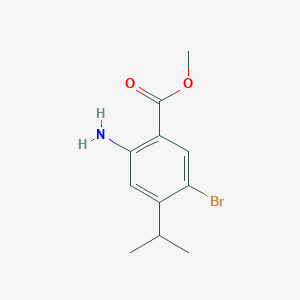

![methyl 4-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate](/img/structure/B1593353.png)